2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide
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Overview
Description
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a nitrophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide typically involves the acylation of 4-methyl-2-nitroaniline with chloroacetyl chloride, followed by the reaction with phenylacetic acid. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves using readily available raw materials and optimizing reaction conditions to minimize by-products and waste. The industrial process may also include steps for purification, such as recrystallization or chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 2-chloro-N-(4-methyl-2-aminophenyl)-2-phenylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenylacetamide moiety may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- 2-chloro-N-(4-methyl-2-nitrophenyl)-4-nitrobenzamide
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a nitrophenyl and a phenylacetamide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(13(9-10)18(20)21)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZOMWZXLEUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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